molecular formula C26H21NO5S B11578565 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate

Cat. No.: B11578565
M. Wt: 459.5 g/mol
InChI Key: JPDZIEOBFJONIL-UHFFFAOYSA-N
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Description

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate is a complex organic compound with the molecular formula C26H21NO5S. This compound is part of the benzothiazine family, known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate involves several steps. The primary synthetic route includes the reaction of benzothiazine derivatives with allyl and benzoyl groups under controlled conditions. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve scaling up these reactions in large reactors with continuous monitoring of temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar compounds to 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21NO5S

Molecular Weight

459.5 g/mol

IUPAC Name

(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 4-methylbenzoate

InChI

InChI=1S/C26H21NO5S/c1-3-17-27-23(24(28)19-9-5-4-6-10-19)25(21-11-7-8-12-22(21)33(27,30)31)32-26(29)20-15-13-18(2)14-16-20/h3-16H,1,17H2,2H3

InChI Key

JPDZIEOBFJONIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC=C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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